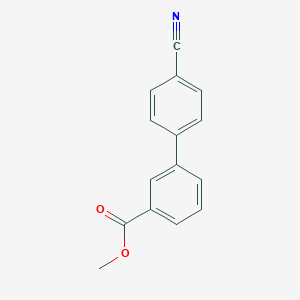

Methyl 3-(4-cyanophenyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which are structurally related to Methyl 3-(4-cyanophenyl)benzoate, was synthesized from corresponding indanones and phenyl isothiocyanates in two steps . Another compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . These methods could potentially be adapted for the synthesis of Methyl 3-(4-cyanophenyl)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(4-cyanophenyl)benzoate has been elucidated using various spectroscopic techniques and quantum chemical studies. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, electronic properties, and chemical reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with carbocyclic and heterocyclic 1,3-diketones to afford a range of heterocyclic systems . These studies demonstrate the versatility of such compounds in synthesizing polyfunctional heterocyclic systems, which could be relevant for Methyl 3-(4-cyanophenyl)benzoate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 3-(4-cyanophenyl)benzoate have been investigated. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations, revealing its molecular geometry, vibrational frequencies, and antioxidant properties . These studies provide a foundation for understanding the properties of Methyl 3-(4-cyanophenyl)benzoate.

科学的研究の応用

Crystal and Molecular Structure Analysis

Methyl 3-(4-cyanophenyl)benzoate and its derivatives have been extensively studied for their crystal and molecular structures. For instance, Vani (1983) analyzed the structure of a related compound, 4-cyanophenyl-3-methyl-4'-(4”-n-undecyloxycin-namoyloxy)benzoate, which exhibits a reentrant nematic phase (Vani, 1983).

Liquid Crystal Research

Research by Urs and Sadashiva (1982) contributed to the understanding of liquid crystal phases, particularly in the context of derivatives of methyl 3-(4-cyanophenyl)benzoate. They synthesized and studied compounds exhibiting reentrant nematic phases (Urs & Sadashiva, 1982).

Radical Addition and Chemical Synthesis

Bagal, de Greef, and Zard (2006) demonstrated the use of a related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, in radical addition reactions to introduce an acyl unit to olefins (Bagal, de Greef, & Zard, 2006).

Exploration of Mesomorphic Properties

Synthesis and Characterization

Taylor et al. (1996) synthesized and characterized benzyl and benzoyl derivatives of methyl 4-(2,5-dihydroxybenzylamino)benzoate, contributing to the knowledge of chemical synthesis and properties of such compounds (Taylor et al., 1996).

Polymer Research

In polymer research, Yang, Jikei, and Kakimoto (1999) utilized a derivative of methyl 3-(4-cyanophenyl)benzoate in the synthesis of hyperbranched aromatic polyamide, revealing its applications in advanced material science (Yang, Jikei, & Kakimoto, 1999).

Photophysical Properties

Kim et al. (2021) explored the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, providing insights into their potential applications in luminescence and photonics (Kim et al., 2021).

特性

IUPAC Name |

methyl 3-(4-cyanophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCAOHCIPFFOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405426 |

Source

|

| Record name | Methyl 3-(4-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-cyanophenyl)benzoate | |

CAS RN |

149505-91-9 |

Source

|

| Record name | Methyl 3-(4-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)